molecular formula C17H16ClFN2O B4286832 N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Cat. No. B4286832
M. Wt: 318.8 g/mol
InChI Key: WLHFGQQETYFDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, commonly known as TAK-385, is a selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It is a promising compound in the field of reproductive medicine, with potential applications in the treatment of hormone-dependent cancers and infertility.

Mechanism of Action

TAK-385 exerts its pharmacological effects by binding to and blocking the N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea receptor, which is located in the pituitary gland. This leads to a decrease in the secretion of LH and FSH, which in turn reduces the production of sex hormones such as estrogen and testosterone.
Biochemical and Physiological Effects:
TAK-385 has been shown to have potent and long-lasting effects on the reproductive system. In preclinical studies, it has been shown to effectively suppress LH and FSH secretion for up to 24 hours after a single dose. This makes it a promising candidate for the development of long-acting contraceptive methods.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-385 is its high selectivity for the N-(4-chloro-2-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea receptor, which reduces the risk of off-target effects. However, its potency and long-lasting effects can also pose challenges in terms of dosing and administration. In addition, more research is needed to fully understand its pharmacokinetics and safety profile.

Future Directions

There are several potential future directions for the development of TAK-385. One area of interest is its potential use in the treatment of hormone-dependent cancers, either as a monotherapy or in combination with other treatments. Another area of interest is its potential use as a long-acting contraceptive method, which could provide a more convenient and effective alternative to existing methods. Finally, further research is needed to fully understand the pharmacological effects and safety profile of TAK-385, particularly in the context of long-term use.

Scientific Research Applications

TAK-385 has been extensively studied for its potential applications in reproductive medicine. It has been shown to effectively suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for the regulation of the menstrual cycle and the production of sex hormones. This makes TAK-385 a promising candidate for the treatment of hormone-dependent cancers such as breast and prostate cancer.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15H,3,5,7H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHFGQQETYFDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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